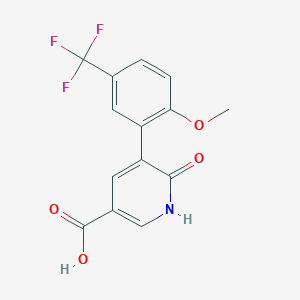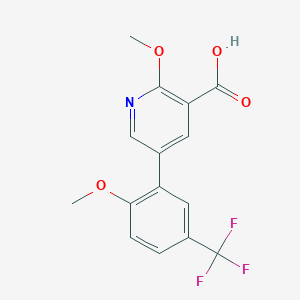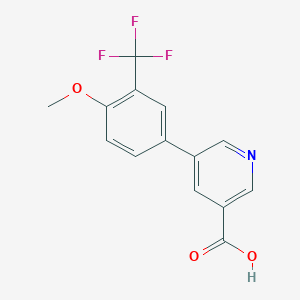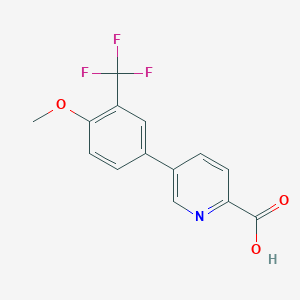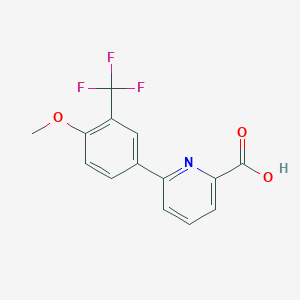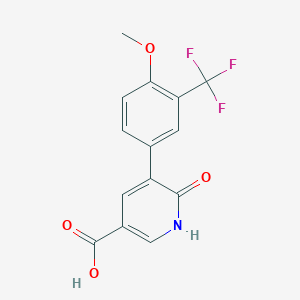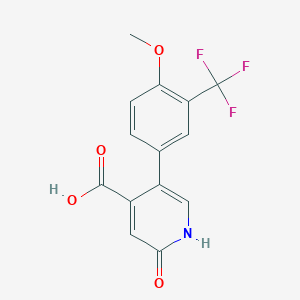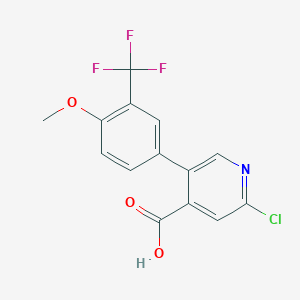
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid (2C5M3TPA) is a synthetic compound belonging to the class of compounds known as nicotinic acids. The molecule is composed of a phenyl ring with a chlorine atom attached to the nitrogen atom, and a methyl group and trifluoromethyl group attached to the phenyl ring. This compound is used in a variety of scientific research applications and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been studied as a potential drug target for the treatment of various diseases and disorders, including cancer, diabetes, obesity, and Alzheimer's disease. It has also been studied as a potential compound for the treatment of other conditions, such as depression and anxiety. Additionally, 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its effects on the cardiovascular system and its potential to reduce the risk of atherosclerosis.
Mechanism of Action
The exact mechanism of action of 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is known that the compound binds to the nicotinic acid receptor (NAR) and activates the receptor, leading to a number of biochemical and physiological effects. The activation of the NAR is thought to be responsible for the compound’s effects on the cardiovascular system, as well as its potential to reduce the risk of atherosclerosis.
Biochemical and Physiological Effects
The activation of the NAR by 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% leads to a number of biochemical and physiological effects. These effects include increased levels of glucose and fatty acids in the blood, increased levels of insulin, increased levels of free fatty acids, and increased levels of lipoproteins. Additionally, 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, has a wide range of biochemical and physiological effects, and is relatively stable in solution. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water, and it can be difficult to obtain in pure form. Additionally, its effects may vary depending on the concentration of the compound used in the experiment.
Future Directions
There are a number of potential future directions for the use of 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%. These include further study of its effects on the cardiovascular system and its potential to reduce the risk of atherosclerosis, as well as further study of its potential to be used as a drug target for the treatment of various diseases and disorders, such as cancer, diabetes, obesity, and Alzheimer's disease. Additionally, further research could be conducted into the compound’s potential to be used as a treatment for depression and anxiety. Finally, further research could be conducted into the compound’s potential to be used as a potential compound for the treatment of other conditions.
Synthesis Methods
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized by a number of methods. The most common method involves the reaction of 4-methoxy-3-trifluoromethylphenylacetonitrile with 2-chloro-5-nitrobenzene in the presence of a base such as potassium carbonate. This reaction produces 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% as the major product. Other methods for synthesizing 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% include the reaction of 4-methoxy-3-trifluoromethylphenylacetonitrile with 2-chloro-5-nitrobenzene in the presence of a base such as potassium hydroxide, and the reaction of 4-methoxy-3-trifluoromethylphenylacetonitrile with 2-chloro-5-nitrobenzene in the presence of a catalyst such as palladium(II) chloride.
properties
IUPAC Name |
2-chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c1-22-11-3-2-7(5-10(11)14(16,17)18)8-4-9(13(20)21)12(15)19-6-8/h2-6H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIQZEUIVRNNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688407 |
Source


|
| Record name | 2-Chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-70-0 |
Source


|
| Record name | 2-Chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

